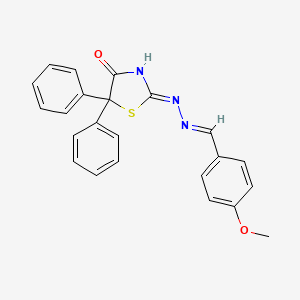![molecular formula C18H19ClN2O B6013365 11-(4-chlorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6013365.png)
11-(4-chlorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-(4-chlorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one, commonly known as CBT-1, is a novel compound that has shown potential in the field of scientific research. CBT-1 is a synthetic compound that belongs to the class of tricyclic antidepressants and has been studied extensively for its potential therapeutic applications.
Mécanisme D'action
CBT-1 exerts its therapeutic effects by modulating the activity of various neurotransmitters in the brain. It acts as a reuptake inhibitor of serotonin, norepinephrine, and dopamine, which are neurotransmitters that regulate mood, anxiety, and pain perception. CBT-1 also modulates the activity of the endocannabinoid system, which plays a crucial role in the regulation of pain and anxiety.
Biochemical and Physiological Effects:
CBT-1 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which can improve mood and reduce anxiety. CBT-1 has also been shown to reduce the levels of inflammatory cytokines, which can reduce pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
CBT-1 has several advantages for use in lab experiments. It is a highly potent and selective compound that can be easily synthesized in large quantities. CBT-1 also has a favorable pharmacokinetic profile, which allows it to be easily administered and distributed in the body.
However, there are also some limitations associated with the use of CBT-1 in lab experiments. It has been shown to have some side effects, such as nausea, dizziness, and dry mouth, which can affect the behavior of test subjects. Additionally, CBT-1 has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well-established.
Orientations Futures
There are several future directions that can be explored in the study of CBT-1. One potential direction is the development of more potent and selective analogs of CBT-1 that can be used for more targeted therapeutic applications. Another direction is the exploration of the potential use of CBT-1 in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Finally, future studies can focus on the elucidation of the molecular mechanisms underlying the therapeutic effects of CBT-1, which can lead to the development of more effective treatments for various diseases and disorders.
Méthodes De Synthèse
CBT-1 can be synthesized using a multi-step reaction sequence that involves the use of various reagents and catalysts. The synthesis process involves the condensation of 4-chlorobenzaldehyde with 1,2-diaminocyclohexane followed by the cyclization of the resulting intermediate to form the tricyclic ring system. The final step involves the oxidation of the tricyclic ring to form CBT-1.
Applications De Recherche Scientifique
CBT-1 has been studied for its potential therapeutic applications in various fields of scientific research. It has been shown to possess antidepressant, anxiolytic, and analgesic properties. CBT-1 has also been studied for its potential use in the treatment of neuropathic pain, post-traumatic stress disorder (PTSD), and alcohol addiction.
Propriétés
IUPAC Name |
11-[(4-chlorophenyl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c19-16-6-4-13(5-7-16)9-20-10-14-8-15(12-20)17-2-1-3-18(22)21(17)11-14/h1-7,14-15H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVFFWUQUJBXHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6013284.png)


![3-[1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6013313.png)
![4-{1-[(4-methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B6013320.png)

![1-[3-(4-methoxyphenyl)acryloyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6013329.png)
![2-[(4-hydroxy-1-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B6013335.png)
![2-{1-cyclopentyl-4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6013369.png)
![2-[2-(benzylidenehydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B6013371.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(3-isoquinolinylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6013375.png)
![2-(difluoromethoxy)-N-{4-[(1-naphthylamino)carbonyl]phenyl}benzamide](/img/structure/B6013387.png)
![4-sec-butyl-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide](/img/structure/B6013398.png)
![ethyl 1-[2-(3-chlorophenoxy)ethyl]piperidine-3-carboxylate hydrochloride](/img/structure/B6013399.png)